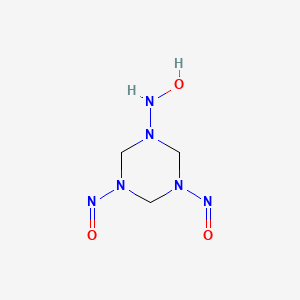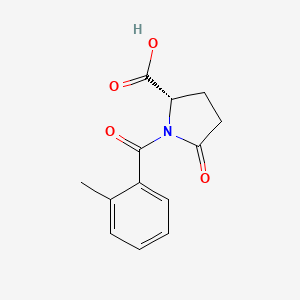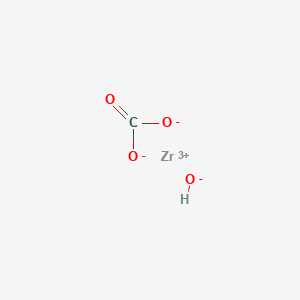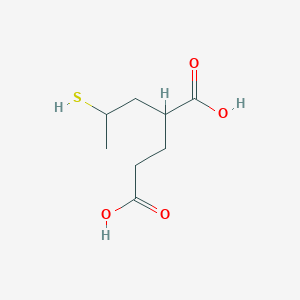![molecular formula C11H7FN2 B14238005 [1-(2-Fluorophenyl)ethylidene]propanedinitrile CAS No. 562812-56-0](/img/structure/B14238005.png)
[1-(2-Fluorophenyl)ethylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7FN2 . It consists of 11 carbon atoms, 7 hydrogen atoms, 2 nitrogen atoms, and 1 fluorine atom . This compound is known for its unique structure, which includes a fluorophenyl group attached to an ethylidene-propanedinitrile moiety.
Preparation Methods
The synthesis of [1-(2-Fluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Chemical Reactions Analysis
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Fluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
[1-(2-Fluorophenyl)ethylidene]propanedinitrile: can be compared with other similar compounds, such as:
[1-(4-Fluorophenyl)ethylidene]propanedinitrile: This compound has a similar structure but with the fluorine atom at the para position instead of the ortho position. The difference in the position of the fluorine atom can lead to variations in chemical reactivity and biological activity.
[1-(2-Chlorophenyl)ethylidene]propanedinitrile: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and interactions.
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal studies.
Properties
CAS No. |
562812-56-0 |
|---|---|
Molecular Formula |
C11H7FN2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7FN2/c1-8(9(6-13)7-14)10-4-2-3-5-11(10)12/h2-5H,1H3 |
InChI Key |
VAQSWQLFAZCUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)

methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)




